3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine
Description
3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with one nitrogen atom) substituted with a phenoxy group. The phenoxy group itself is modified with a chlorine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position.
Properties
Molecular Formula |
C10H9ClF3NO2 |
|---|---|
Molecular Weight |
267.63 g/mol |
IUPAC Name |
3-[3-chloro-4-(trifluoromethoxy)phenoxy]azetidine |
InChI |
InChI=1S/C10H9ClF3NO2/c11-8-3-6(16-7-4-15-5-7)1-2-9(8)17-10(12,13)14/h1-3,7,15H,4-5H2 |
InChI Key |
PIPHVDHPRIGNET-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CC(=C(C=C2)OC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine typically involves the reaction of 3-chloro-4-(trifluoromethoxy)phenol with azetidine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Chloro Substituent
The chloro group at position 3 on the benzene ring is activated toward nucleophilic substitution due to the electron-withdrawing effects of the trifluoromethoxy group. This reactivity is exemplified in analogous systems:
Example : In , 2,4,5-trichloropyrimidine underwent SNAr with phenylenediamine to yield C4-substituted pyrimidines under mild conditions (−10°C in ACN). Similar reactivity is expected for the chloro group in the target compound.
Azetidine Ring-Opening Reactions
The four-membered azetidine ring is highly strained, making it susceptible to ring-opening under acidic or nucleophilic conditions:
Mechanistic Insight : The patent in details tert-butyl cleavage using trifluoroacetic anhydride, suggesting that analogous conditions could protonate the azetidine nitrogen, inducing ring strain relief via bond cleavage.
Functionalization of the Azetidine Nitrogen
The secondary amine in the azetidine ring undergoes alkylation, acylation, and sulfonylation:
Case Study : In , mesylation of a primary alcohol followed by piperazine alkylation yielded a pharmacologically active intermediate in 70% yield over four steps.
Cross-Coupling Reactions
The chloro substituent enables participation in palladium-catalyzed cross-couplings:
Example : A Suzuki coupling between 1-iodo-4-(trifluoromethoxy)benzene and pyridinylboronic acid in afforded biaryl products in 64% yield using Pd/CuI catalysis.
Scientific Research Applications
3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique structure makes it useful in the synthesis of advanced materials with specific properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Azetidine Derivatives
*Calculated based on molecular formula.
†Includes HCl counterion.
Substituent Effects on Electronic and Steric Properties
- Target Compound vs. In contrast, the target compound’s trifluoromethoxy (-OCF₃) group offers similar electron withdrawal but with reduced steric bulk, which may improve binding to enzymatic targets.
- Target Compound vs. 3-(2-Benzyl-4-chlorophenoxy)azetidine (CAS 1219963-91-3): The benzyl group at the 2-position introduces significant steric hindrance, likely reducing conformational flexibility and limiting accessibility to biological targets. This may explain its discontinued status .
- Target Compound vs. 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride (CAS 1864057-70-4): The methylene bridge in the latter increases the distance between the azetidine and aromatic ring, altering electronic conjugation. The fluorine atom (4-F) is less electron-withdrawing than Cl or OCF₃, resulting in weaker dipole interactions.
Physicochemical Properties
- Molecular Weight and Lipophilicity: The target compound’s calculated molecular weight (~268.45 g/mol) is higher than 3-(4-(Trifluoromethyl)phenoxy)azetidine (217.19 g/mol), primarily due to the additional Cl and O in OCF₃. This increased weight may reduce volatility, favoring soil persistence in pesticidal applications.
- Solubility: None of the azetidine derivatives in the evidence include solubility data.
Biological Activity
3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine is a synthetic compound that has garnered attention for its significant biological activity, particularly in medicinal chemistry. This article will delve into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Azetidine Ring : A four-membered saturated heterocyclic ring.
- Phenoxy Group : A phenol derivative that enhances solubility and biological interactions.
- Chloro and Trifluoromethoxy Substituents : These functional groups contribute to the compound's lipophilicity and binding affinity to biological targets.
Biological Activity
Research indicates that 3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine exhibits various biological activities, including:
- Anticancer Effects : Studies have shown that the compound can inhibit the proliferation of certain cancer cell lines. The underlying mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis.
- Anti-inflammatory Properties : It has been observed to reduce inflammation in various in vitro models, suggesting potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction of inflammatory markers | |
| Enzyme Inhibition | Enhanced binding affinity to enzymes |
The biological activity of 3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine can be attributed to its interaction with various biological macromolecules:
- Enzyme Binding : The compound shows a high binding affinity for specific enzymes involved in cancer progression and inflammation. This was demonstrated through molecular docking studies, which indicated favorable interactions with active sites of target enzymes.
- Receptor Modulation : It has been suggested that the compound may act as a modulator for G-protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways related to disease states.
Case Study 1: Anticancer Activity
In a study involving human breast cancer cell lines, 3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine demonstrated a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer properties.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.
Q & A
Basic: What are the established synthetic routes for 3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via multi-step protocols involving nucleophilic aromatic substitution and cyclization. For example:
- Step 1: React 3-trifluoromethyl-4-chlorophenol with 2,5-dimethyl-4-fluoronitrobenzene using potassium carbonate as a base to form a nitro-substituted intermediate .
- Step 2: Reduce the nitro group using iron powder in acidic conditions (e.g., formic acid) to generate an amine intermediate.
- Step 3: Dehydrate the intermediate with phosphorus oxychloride (POCl₃) to form the azetidine ring .
Critical Factors: - Temperature: Higher temperatures (>100°C) accelerate cyclization but may degrade heat-sensitive intermediates.
- Catalyst: Ligands like TMEDA (tetramethylethylenediamine) can stabilize transition states in metal-catalyzed steps (e.g., Cu(I)) .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and azetidine ring protons (δ 3.5–4.2 ppm). ¹⁹F NMR confirms trifluoromethoxy groups (δ -58 to -62 ppm) .
- Mass Spectrometry (HRMS): Exact mass analysis (e.g., ESI-HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 324.0521) .
- HPLC-PDA: Reverse-phase HPLC with photodiode array detection (λ = 254 nm) monitors purity (>98%) and resolves stereoisomers .
Basic: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >200°C in inert atmospheres). Hydrolytic stability is pH-dependent:
Basic: What are the key reactivity patterns of the trifluoromethoxy and azetidine groups?
Methodological Answer:
- Trifluoromethoxy Group: Resists electrophilic substitution but undergoes nucleophilic aromatic substitution (e.g., with amines) under Pd catalysis .
- Azetidine Ring: Susceptible to ring-opening via acid-catalyzed hydrolysis or alkylation at the nitrogen atom. Reactivity can be modulated using protecting groups (e.g., Boc) during functionalization .
Case Study: Copper-catalyzed coupling with primary amines yields benzimidazole derivatives, demonstrating compatibility with halide substituents .
Advanced: How can computational methods optimize reaction parameters for scaled-up synthesis?
Methodological Answer:
-
Quantum Chemical Calculations (DFT): Simulate transition states to identify energy barriers for rate-limiting steps (e.g., cyclization) .
-
Factorial Design: Apply 2³ factorial experiments to optimize temperature, catalyst loading, and solvent polarity. For example:
Factor Low (-1) High (+1) Temperature (°C) 80 120 Catalyst (mol%) 5 10 Solvent (DMF/H2O) 90:10 70:30 Analyze interactions using ANOVA to prioritize significant factors . -
Machine Learning: Train models on historical reaction data to predict optimal conditions for new substrates .
Advanced: What role do molecular dynamics simulations play in predicting biological activity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). The azetidine’s conformationally constrained structure may enhance binding affinity .
- MD Simulations (GROMACS): Simulate ligand-receptor complexes over 100 ns to assess stability of hydrogen bonds with trifluoromethoxy groups .
Validation: Cross-validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Advanced: How should researchers address contradictions in spectroscopic vs. crystallographic data?
Methodological Answer:
- Multi-Technique Validation: Combine XRD (for solid-state structure) with NOESY NMR (for solution conformation) to resolve discrepancies .
- Theoretical Refinement: Re-optimize DFT-generated geometries using crystallographic data as constraints .
- Error Analysis: Quantify systematic errors (e.g., crystal packing effects) using R-factors and residual density maps .
Advanced: What novel applications exist for this compound in supramolecular chemistry?
Methodological Answer:
- Host-Guest Systems: Functionalize the azetidine nitrogen with crown ethers to create cation-binding macrocycles.
- Coordination Polymers: Use the compound as a linker in MOFs (metal-organic frameworks) via halogen bonding with Ag(I) nodes .
Case Study: Analogous trifluoromethoxy-containing compounds exhibit luminescence quenching in the presence of nitroaromatics, suggesting sensor applications .
Advanced: Which advanced separation techniques resolve enantiomers or degradation byproducts?
Methodological Answer:
- Chiral HPLC: Use amylose-based columns (Chiralpak IA) with hexane:isopropanol (85:15) to separate enantiomers (α >1.2) .
- SFC (Supercritical Fluid Chromatography): Employ CO₂/ethanol mobile phases for high-resolution separation of thermally labile byproducts .
Degradation Analysis: Identify oxidation products (e.g., quinones) via LC-MS/MS and NMR .
Advanced: How can multi-step synthetic pathways be designed to minimize waste and improve atom economy?
Methodological Answer:
- Green Chemistry Metrics: Calculate E-factor (kg waste/kg product) and atom economy for each step. Redesign steps with E-factor >10 using catalytic alternatives (e.g., enzymatic reduction) .
- Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., nitration), reducing solvent use by 40% .
Case Study: Replacing POCl₃ with polymer-supported reagents reduces hazardous waste in azetidine formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
